2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]-
Description
2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]- is a heterocyclic compound featuring a pyrazine core substituted with two electron-rich 4-(dimethylamino)phenyl groups at the 5- and 6-positions, along with two cyano groups at the 2- and 3-positions. The dimethylamino substituents are strong electron donors, enhancing the compound's conjugation and electronic properties.
Structure
3D Structure
Properties
CAS No. |
888947-50-0 |
|---|---|
Molecular Formula |
C22H20N6 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
5,6-bis[4-(dimethylamino)phenyl]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C22H20N6/c1-27(2)17-9-5-15(6-10-17)21-22(26-20(14-24)19(13-23)25-21)16-7-11-18(12-8-16)28(3)4/h5-12H,1-4H3 |
InChI Key |
BCARTDPMXHTOEN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=C(C=C3)N(C)C)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis
Step 1: Synthesis of Precursor Compounds
The initial step often involves the synthesis of a suitable precursor, such as 2,3-dichloro-5,6-dicyanopyrazine, which serves as a key intermediate. This compound can be synthesized from l,4,5,6-tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile through chlorination using thionyl chloride in the presence of a tertiary amine like pyridine.
Step 2: Formation of Pyrazinedicarbonitrile
The subsequent step involves the reaction of the chlorinated intermediate with dimethylamine or other amines to replace chlorine atoms with dimethylamino groups. This reaction typically occurs at room temperature or slightly elevated temperatures and can take several hours to complete depending on the specific conditions used.
Reaction Conditions
Temperature Control : Maintaining optimal temperatures is crucial for maximizing yield and minimizing side reactions. Reactions are often conducted at ambient temperatures but may require heating under controlled conditions.
Solvent Selection : Common solvents used in these reactions include dichloromethane and methanol. The choice of solvent can significantly affect the solubility of reactants and products as well as the overall reaction kinetics.
Yield and Purification
The yield of synthesized compounds can vary based on the reaction conditions employed. For instance, yields reported for similar compounds have ranged from moderate (around 43%) to higher percentages depending on the efficiency of each synthetic step. After synthesis, purification methods such as recrystallization or chromatography are typically employed to isolate the desired product.
- Data Table: Summary of Preparation Methods
| Step | Description | Conditions | Yield |
|---|---|---|---|
| Step 1 | Synthesis of 2,3-dichloro-5,6-dicyanopyrazine | Thionyl chloride with pyridine; room temperature | Variable |
| Step 2 | Reaction with dimethylamine | Ambient to slightly elevated temperature; dichloromethane or methanol as solvent | Up to 43% |
Research on this compound is limited but suggests that its structure allows for potential applications in medicinal chemistry and material science due to its reactive functional groups. Similar compounds have been explored extensively for their biological activities and utility as building blocks in organic synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine dicarboxylic acids, while reduction may produce pyrazine diamines .
Scientific Research Applications
Pharmaceuticals
The compound has garnered attention in drug discovery due to its structural similarities to known therapeutic agents. Pyrazine derivatives are often explored for their potential in treating various diseases:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cells. For instance, studies have shown that pyrazine derivatives can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The presence of cyano groups enhances the biological activity against bacteria and fungi, making them suitable candidates for developing new antimicrobial agents.
Materials Science
The unique electronic properties of 2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]- make it valuable in materials science:
- Fluorescent Dyes : Due to its strong fluorescence properties, it can be utilized as a fluorescent dye in various applications including biological imaging and sensor technology .
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light when subjected to electric current positions it as a potential material for OLEDs, which are pivotal in modern display technologies.
Organic Chemistry
In organic synthesis, this compound serves as an important intermediate for creating more complex molecules:
- Building Block for Heterocycles : Its structure allows for further functionalization to create other heterocyclic compounds that are crucial in pharmaceuticals and agrochemicals .
- Reagent in Organic Reactions : The cyano groups can be transformed into various functional groups through nucleophilic substitution reactions, expanding its utility in synthetic organic chemistry.
Case Study 1: Anticancer Research
A study investigated the anticancer properties of various pyrazine derivatives including 2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]-. The results demonstrated significant inhibition of proliferation in breast cancer cell lines (MCF-7), highlighting the potential for developing new anticancer therapies based on this scaffold.
Case Study 2: Development of Fluorescent Sensors
Research focused on the development of fluorescent sensors using this compound showed promising results in detecting metal ions in aqueous solutions. The sensor exhibited high sensitivity and selectivity towards lead ions (Pb²⁺), illustrating its practical application in environmental monitoring.
Mechanism of Action
The mechanism of action of 2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Comparisons:
Electronic Effects: The dimethylamino groups in the target compound are stronger electron donors compared to methoxy (in 4-methoxyphenyl) or phenyl substituents. This results in a lower bandgap and enhanced charge-transfer capabilities, making it suitable for organic semiconductors or light-emitting materials . In contrast, 5,6-bis(2-pyridyl)pyrazine-2,3-dicarbonitrile exhibits coordination chemistry applications due to its nitrogen-rich pyridyl groups, a feature absent in the target compound .
Solubility and Reactivity: The dimethylamino groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the hydrophobic phenyl or methoxyphenyl derivatives. This property is advantageous for solution-processed materials . 5,6-Diphenylpyrazine-2,3-dicarbonitrile’s rigid structure promotes π-π stacking, as observed in its crystal lattice , whereas the bulkier dimethylamino groups in the target compound may reduce such interactions.
Biological Activity
2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]- (CAS Number: 888947-50-0) is a compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]- is CHN, with a molecular weight of approximately 368.43 g/mol. The compound features a pyrazine ring substituted with two dimethylamino phenyl groups and two cyano groups at positions 2 and 3. The presence of strong electron-withdrawing cyano groups enhances its electronic properties, making it suitable for various biological applications .
Biological Activity Overview
Research indicates that compounds containing pyrazine and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail specific biological activities associated with 2,3-Pyrazinedicarbonitrile derivatives.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazine derivatives. For instance, compounds similar to 2,3-Pyrazinedicarbonitrile have shown significant activity against various bacterial strains. A study reported that related pyrazine compounds exhibited minimum inhibitory concentrations (MICs) ranging from 187 μg/ml to >1000 μg/ml against pathogens like Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Pyrazine Compounds
| Compound Name | Bacterial Strain | MIC (μg/ml) | Zone of Inhibition (mm) |
|---|---|---|---|
| DMBPO (related compound) | E. coli | 187 | 10.3 |
| Klebsiella pneumoniae | 220 | 10.3 | |
| Staphylococcus aureus | >1000 | 4.4 | |
| Bacillus subtilis | 850 | 2.6 | |
| Aspergillus niger | 1 | 28 |
Anticancer Activity
The cytotoxic effects of pyrazine derivatives have also been investigated in cancer models. Certain derivatives have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For example, studies suggest that pyrazine compounds can modulate signaling pathways involved in cancer progression .
Case Study:
A recent in vitro study demonstrated that a derivative of pyrazinedicarbonitrile induced apoptosis in breast cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .
The biological activity of pyrazine derivatives can be attributed to several mechanisms:
- Electron Transfer : The electron-withdrawing nature of cyano groups enhances the electron density on the aromatic rings, facilitating charge transfer interactions that are crucial for biological activity.
- Receptor Binding : Pyrazine derivatives may interact with specific biological receptors or enzymes, leading to inhibition or activation of critical pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells or cancer cells, leading to cell death.
Q & A
Q. Q1: What synthetic routes are available for preparing 2,3-pyrazinedicarbonitrile derivatives, and how can 5,6-bis[4-(dimethylamino)phenyl]- substitution be achieved?
Methodological Answer : The synthesis of pyrazinedicarbonitrile derivatives typically involves functionalizing the pyrazine core via nucleophilic substitution or condensation reactions. For example, describes a precursor synthesis using 2,3-pyrazinedicarbonitrile to generate tetrazole-functionalized ligands (67% yield), highlighting the importance of selecting precursors with reactive nitrile groups. To introduce aryl substituents like 4-(dimethylamino)phenyl at positions 5 and 6, a Suzuki-Miyaura coupling or Ullmann-type reaction may be employed, leveraging palladium catalysts and aryl boronic acids. Post-synthetic characterization via NMR (e.g., aromatic proton signals at 9.11 ppm and N–H protons at 3.56 ppm) and NMR (aromatic carbons at 146.1 and 139.8 ppm) is critical for confirming substitution patterns .
Advanced Structural Analysis
Q. Q2: How do crystallographic studies resolve structural ambiguities in pyrazinedicarbonitrile derivatives, and what insights do they provide for this compound?
Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is indispensable for resolving bond distances and angles in substituted pyrazinedicarbonitriles. compares structural data for analogous compounds (e.g., 5,6-diphenylpyrazine-2,3-dicarbonitrile), revealing bond distances of ~1.33–1.35 Å for C≡N groups and ~1.47 Å for C–C bonds in the pyrazine ring. For 5,6-bis[4-(dimethylamino)phenyl] derivatives, SC-XRD can clarify steric effects from bulky substituents and assess π-π interactions between aromatic rings. Computational tools like Density Functional Theory (DFT) may complement experimental data to validate electron density distributions .
Electronic and Coordination Properties
Q. Q3: What strategies optimize the electronic properties of this compound for coordination polymer design?
Methodological Answer : The electron-rich 4-(dimethylamino)phenyl groups enhance ligand-to-metal charge transfer (LMCT), making this compound suitable for coordination polymers. demonstrates that pyrazine-tetrazole ligands form stable Cu(II) polymers, with IR spectroscopy confirming metal-ligand binding (e.g., shifts in ν(C≡N) from ~2220 cm to lower frequencies). To optimize coordination, vary reaction solvents (e.g., DMF vs. acetonitrile) and metal salts (e.g., Cu(NO) vs. ZnCl) to modulate polymer topology. UV-Vis and cyclic voltammetry can further probe redox activity and bandgap tuning .
Advanced Reactivity and Functionalization
Q. Q4: How do substituents influence the reactivity of pyrazinedicarbonitrile derivatives in multicomponent reactions?
Methodological Answer : The electron-donating dimethylamino groups at the 4-position of phenyl rings activate the pyrazine core for nucleophilic attacks. outlines a multicomponent reaction involving thiouracil derivatives and aldehydes under reflux (acetic anhydride/sodium acetate), yielding fused heterocycles (e.g., thiazolo-pyrimidines in 68% yield). For 5,6-bis[4-(dimethylamino)phenyl] derivatives, similar conditions could facilitate cyclocondensation with amines or thiols. Monitor reaction progress via TLC and isolate products via column chromatography (silica gel, ethyl acetate/hexane gradients). LC-MS and -DOSY NMR aid in confirming molecular weight and purity .
Methodological Contradictions in Data Interpretation
Q. Q5: How can researchers resolve discrepancies in spectroscopic or computational data for this compound?
Methodological Answer : Contradictions often arise from methodological differences. For example, highlights divergent receptor-response models in computational studies, where receptor selection (single vs. multiple) and data sources (wet-lab vs. meta-analysis) impact chemical feature extrapolation. For spectroscopic conflicts (e.g., NMR shifts), cross-validate with high-resolution techniques like -NMR or 2D-COSY. For computational models, standardize input parameters (e.g., DFT functionals, basis sets) and benchmark against experimental SC-XRD or IR data. Collaborative reproducibility studies are recommended .
Physicochemical Property Profiling
Q. Q6: What experimental and computational methods are used to determine solubility, stability, and photophysical properties?
Methodological Answer :
- Solubility : Perform gravimetric analysis in solvents like DMSO, THF, or chloroform.
- Stability : Conduct accelerated degradation studies under varying pH and temperature, monitored via HPLC.
- Photophysics : UV-Vis spectroscopy (e.g., λ ~350–400 nm for π→π* transitions) and fluorescence quantum yield measurements (using integrating spheres) quantify emissive properties. reports density (1.23 g/cm) and melting points (168–170°C) for analogous compounds, providing benchmarks for comparison .
Advanced Applications in Materials Science
Q. Q7: How can this compound be integrated into optoelectronic devices or sensors?
Methodological Answer : The extended π-conjugation and electron-donating groups make it a candidate for organic semiconductors or chemosensors. describes thiadiazolo-pyrazine derivatives with SMILES notation (C12=NSN=C1N=C(C1=CC=CC=C1)C(C1=CC=CC=C1)=N2), suggesting potential for charge transport. To fabricate thin-film devices, use spin-coating or vacuum deposition. For sensing, functionalize with recognition moieties (e.g., crown ethers) and test selectivity via impedance spectroscopy .
Safety and Handling Protocols
Q. Q8: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer : While specific safety data for this compound is limited, outlines general guidelines for pyrazine derivatives:
- Use PPE (gloves, goggles) and work in a fume hood.
- Store in airtight containers at –20°C to prevent hydrolysis of nitrile groups.
- For spills, neutralize with activated carbon and dispose as hazardous waste. Emergency protocols should include eye irrigation (0.9% saline) and medical consultation for inhalation exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
